1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 821794-84-7
Cat. No.: VC21109072
Molecular Formula: C22H32N4OSi
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821794-84-7 |
|---|---|
| Molecular Formula | C22H32N4OSi |
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | 7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C22H32N4OSi/c1-16-8-10-17(11-9-16)18-14-26(21-19(18)20(23)24-15-25-21)12-7-13-27-28(5,6)22(2,3)4/h8-11,14-15H,7,12-13H2,1-6H3,(H2,23,24,25) |
| Standard InChI Key | RFVMOIGQWBIQRO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C |
Introduction
[Introduction to 1-4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with the CAS number 821794-84-7. It is utilized as a reactant in the synthesis of serine/threonine kinase inhibitors, which are crucial in various biological processes and have potential therapeutic applications .
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 821794-84-7 |
| Molecular Formula | C₂₂H₃₂N₄OSi |
| Molecular Weight | 396.6 g/mol |
| Solubility | Chloroform, Dichloromethane, Dimethyl Formamide, Ethyl Acetate |
| Appearance | Cream Solid |
| Purity | ≥95% (available from some suppliers) |
Synthesis and Applications
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves complex reactions, such as cyclocondensation of appropriate precursors. These compounds are of interest due to their potential biological activities, including inhibition of various kinases and receptors, which are critical in cancer and other diseases .
1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine is specifically used in the preparation of serine/threonine kinase inhibitors. Serine/threonine kinases play significant roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, making inhibitors of these enzymes valuable therapeutic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume